

Spectral Data of 4,4'-Diformyldiphenyl Ether: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Formylphenoxy)benzaldehyde

Cat. No.: B1280466

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4,4'-diformyldiphenyl ether, also known as 4,4'-oxybisbenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound. The guide presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Summary of Spectral Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry analyses of 4,4'-diformyldiphenyl ether.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.95	s	-	2H	Aldehydic Protons (-CHO)
7.92	d	8.8	4H	Aromatic Protons (ortho to -CHO)
7.18	d	8.8	4H	Aromatic Protons (ortho to ether linkage)

s = singlet, d = doublet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
191.2	Aldehydic Carbon (-CHO)
162.3	Aromatic Carbon (para to -CHO, attached to ether)
134.8	Aromatic Carbon (ortho to -CHO)
132.1	Aromatic Carbon (ipso, attached to -CHO)
119.5	Aromatic Carbon (ortho to ether linkage)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2854	Medium	C-H stretch (aldehydic)
2745	Medium	C-H stretch (aldehydic)
1701	Strong	C=O stretch (aldehydic)
1595	Strong	C=C stretch (aromatic)
1240	Strong	C-O-C stretch (asymmetric)
1161	Strong	C-O-C stretch (symmetric)
841	Strong	C-H bend (para-substituted aromatic)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
226.06	100	[M] ⁺ (Molecular Ion)
225.05	60	[M-H] ⁺
197.06	25	[M-CHO] ⁺
121.03	45	[C ₇ H ₅ O] ⁺
93.03	30	[C ₆ H ₅ O] ⁺

Experimental Protocols

The following sections detail the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The solvent used was deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data was processed with a line broadening of 0.5 Hz. For ¹³C NMR, a proton-decoupled pulse sequence was used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

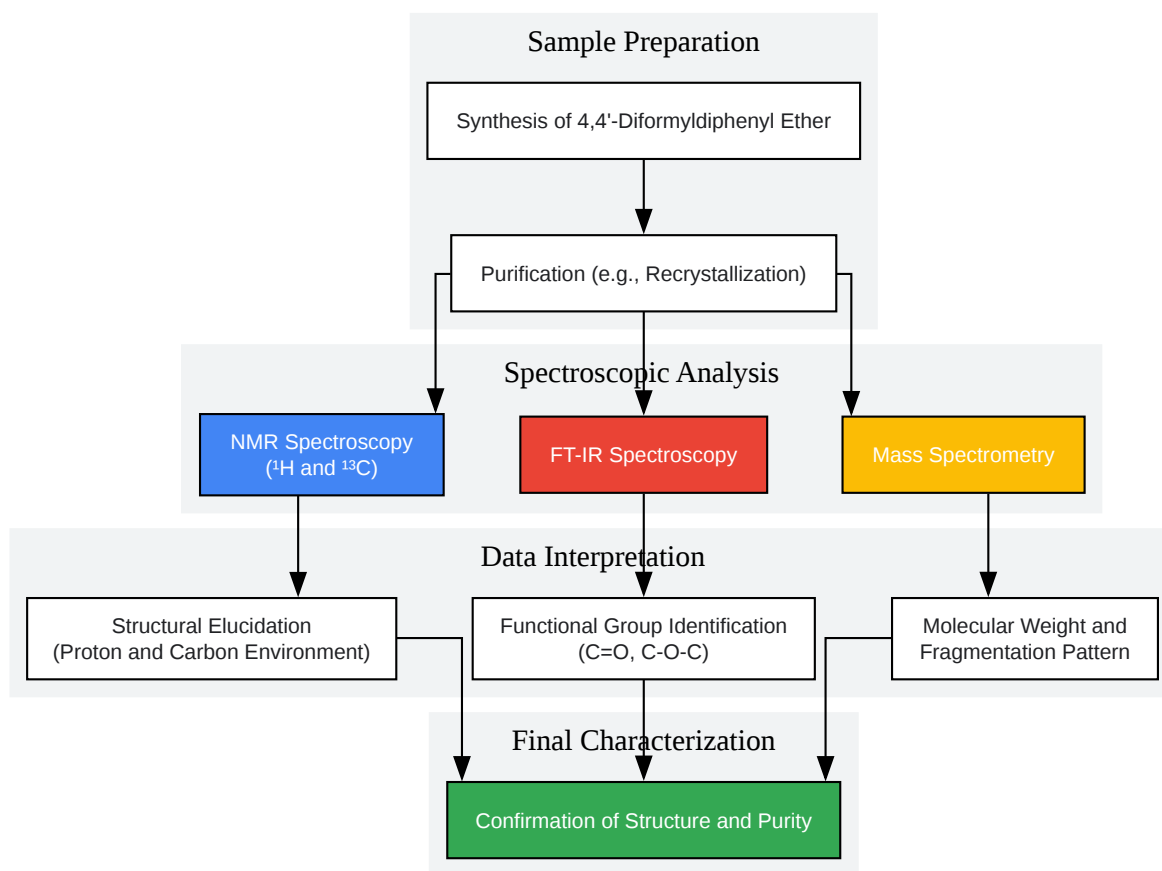
The FT-IR spectrum was recorded using a spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. The sample was analyzed as a solid, and the spectrum was collected in the range of 4000-650 cm^{-1} . The data was baseline corrected and presented in terms of transmittance.

Mass Spectrometry (MS)

Mass spectral data was obtained using an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed using a quadrupole mass analyzer.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of 4,4'-diformyldiphenyl ether.



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Caption: Logical workflow for the spectral analysis of 4,4'-diformyldiphenyl ether.

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